

In-Depth Toxicological Profile of 4-Cyclohexylphenol

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Compound of Interest

Compound Name: 4-Cyclohexylphenol

Cat. No.: B075765

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This technical guide provides a comprehensive overview of the toxicological data available for **4-Cyclohexylphenol** (CAS No. 1131-60-8). The information is compiled from a variety of sources to support hazard identification and risk assessment activities. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and explores potential mechanisms of action through signaling pathway diagrams.

Executive Summary

4-Cyclohexylphenol is a chemical intermediate used in the synthesis of various products, including polymers, resins, and surfactants^[1]. Toxicological data indicates that it can cause skin and eye irritation^{[2][3][4]}. While specific quantitative data for acute toxicity, such as LD50 values, for **4-Cyclohexylphenol** are not readily available in the public domain, data for the related compound phenol are provided for reference. Information on genotoxicity, reproductive toxicity, and endocrine-disrupting potential is limited, necessitating a cautious approach in handling and exposure. This guide presents the available data in a structured format to facilitate further research and informed decision-making.

Acute Toxicity

Quantitative data on the acute toxicity of **4-Cyclohexylphenol** is limited. However, data for the parent compound, phenol, can provide a preliminary indication of its potential toxicity. It is

crucial to note that these values are for phenol and not **4-Cyclohexylphenol**, and should be interpreted with caution.

Table 1: Acute Toxicity Data for Phenol (CAS No. 108-95-2)

Test Type	Species	Route	LD50 Value	Reference
Acute Oral Toxicity	Rat	Oral	317 mg/kg	[5]
Acute Oral Toxicity	Mouse	Oral	270 mg/kg	[5]
Acute Dermal Toxicity	Rabbit	Dermal	630 mg/kg	[5]
Acute Dermal Toxicity	Rat	Dermal	669 mg/kg	[6]

Experimental Protocols:

A standard protocol for determining acute oral toxicity is the OECD Guideline 423 (Acute Toxic Class Method). This method involves the administration of the test substance to animals in a stepwise procedure using a minimum number of animals.

- **Test Animals:** Typically, rats or mice are used.
- **Dosage:** A starting dose is selected from a series of fixed-dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
- **Procedure:** A small group of animals (typically 3) is dosed. The outcome (survival or death) determines the next step: if no mortality is observed, a higher dose is used in another group; if mortality occurs, the test is repeated at a lower dose.
- **Observation Period:** Animals are observed for a period of 14 days for signs of toxicity and mortality.

- Endpoint: The test allows for the classification of the substance into a toxicity class based on the observed mortality at different dose levels.

Genotoxicity

Specific genotoxicity studies for **4-Cyclohexylphenol** are not widely available. However, a study on a structurally related compound, p-tert-butylphenol, indicated the potential for inducing structural chromosome aberrations and polyploidy in Chinese hamster lung (CHL/IU) cells[7]. Standard assays are used to evaluate the genotoxic potential of chemical substances.

Table 2: Genotoxicity Test Methodologies

Assay	Test System	Endpoint	OECD Guideline
Bacterial Reverse Mutation Test (Ames Test)	Salmonella typhimurium and Escherichia coli strains	Gene mutations	471
In Vitro Mammalian Chromosomal Aberration Test	Cultured mammalian cells (e.g., CHO, CHL)	Structural chromosome aberrations	473
In Vitro Mammalian Cell Micronucleus Test	Cultured mammalian cells (e.g., CHO, human lymphocytes)	Chromosome breaks or loss	487

Experimental Protocols:

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This assay is used to detect point mutations.

- Principle: The test uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect mutations that restore the functional capability of the bacteria to synthesize an essential amino acid[8][9].

- Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control.
- Interpretation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test - OECD Guideline 473

This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells[10][11].

- Cell Lines: Chinese hamster ovary (CHO), Chinese hamster lung (CHL), or human peripheral blood lymphocytes are commonly used.
- Exposure: Cells are exposed to the test substance for a short or long duration, with and without metabolic activation (S9).
- Analysis: Metaphase cells are harvested, stained, and analyzed microscopically for chromosomal aberrations.
- Endpoint: The frequency of cells with one or more structural aberrations is determined.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for **4-Cyclohexylphenol** are not available. The European Chemicals Agency (ECHA) indicates that this substance is registered for intermediate use only, which may explain the limited data on this endpoint[12]. Standard OECD guidelines are used to assess these toxicological effects.

Experimental Protocols:

Reproduction/Developmental Toxicity Screening Test - OECD Guideline 421

This screening test provides initial information on possible effects on male and female reproductive performance[13][14][15].

- Animals: Typically rats.
- Dosing: The test substance is administered to both males and females for a minimum of four weeks for males and throughout the study for females.
- Endpoints: The study evaluates gonadal function, mating behavior, conception, pregnancy, parturition, and early postnatal development of the offspring.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test - OECD Guideline 422

This study combines a repeated dose toxicity study with a reproductive/developmental toxicity screening test[12].

- Procedure: Similar to OECD 421, but also includes endpoints for repeated dose toxicity, such as clinical observations, body weight, food/water consumption, and histopathology of various organs.

Endocrine Disruption Potential

Phenolic compounds are known for their potential to interact with the endocrine system. While specific data for **4-Cyclohexylphenol** is scarce, the following assays are commonly used to evaluate endocrine-disrupting potential.

Experimental Protocols:

H295R Steroidogenesis Assay - OECD Guideline 456

This in vitro assay identifies substances that affect the production of steroid hormones[16][17][18][19].

- Cell Line: H295R human adrenocortical carcinoma cells, which express all the key enzymes for steroidogenesis.

- Procedure: Cells are exposed to the test substance, and the production of testosterone and 17β -estradiol is measured.
- Interpretation: A significant change in hormone production indicates a potential to interfere with steroidogenesis.

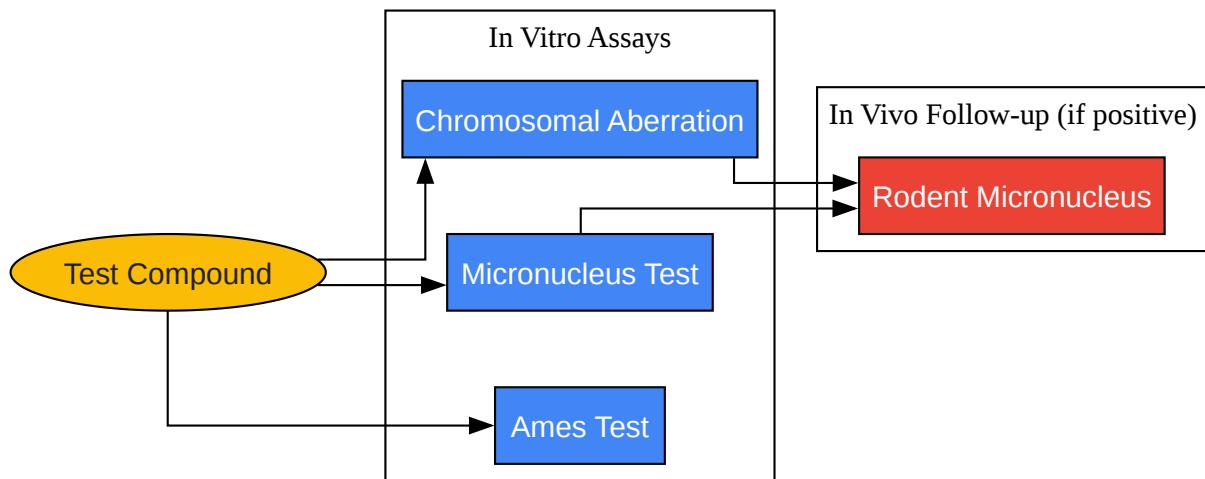
Estrogen Receptor and Androgen Receptor Binding/Transactivation Assays

These assays determine if a chemical can bind to and activate or inhibit estrogen and androgen receptors.

- Principle: These assays can be cell-free (receptor binding) or cell-based (reporter gene transactivation).
- Endpoints: The half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists are determined.

Signaling Pathways in Toxicology

While specific signaling pathways affected by **4-Cyclohexylphenol** have not been fully elucidated, endocrine-disrupting chemicals and other toxicants can interfere with various cellular signaling cascades. Below are diagrams of general signaling pathways that are often implicated in toxicological responses.



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Figure 1: General workflow for genotoxicity assessment.

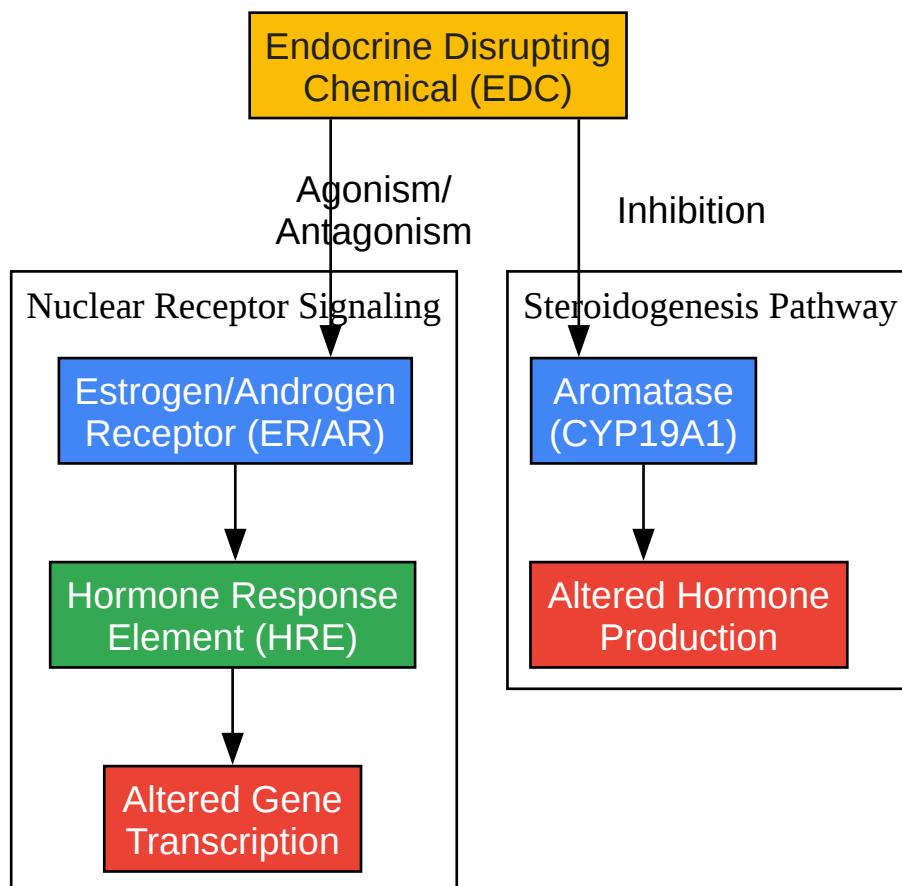
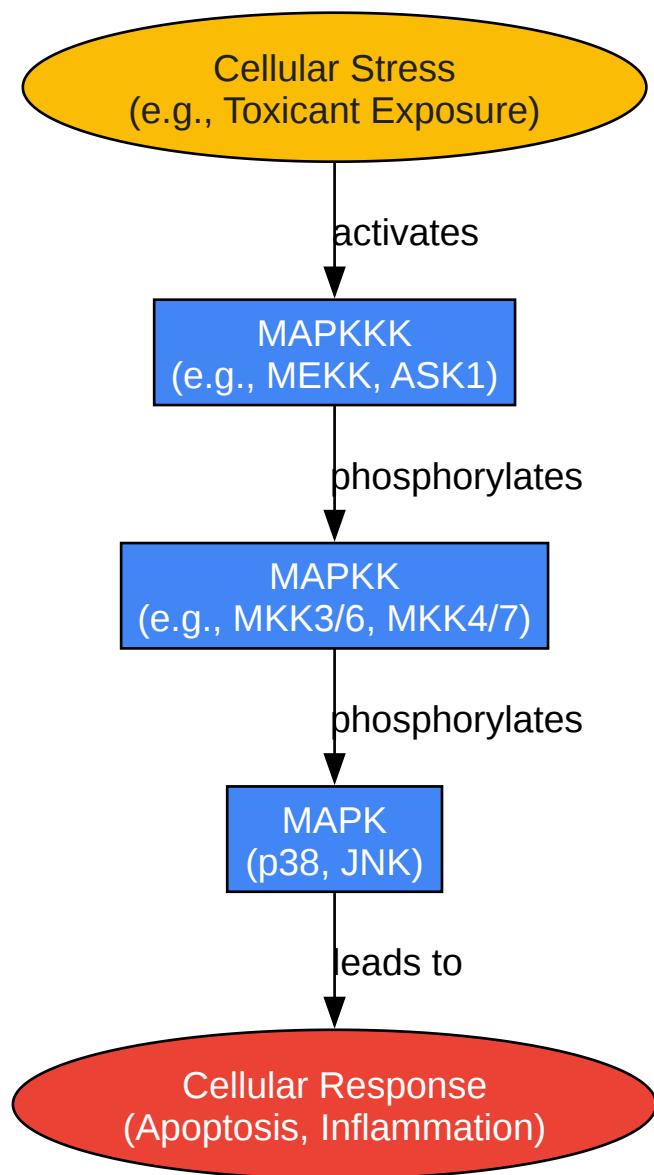
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Figure 2: Potential endocrine disruption mechanisms.



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Figure 3: Simplified MAPK signaling pathway in cellular stress response.

Conclusion

The available toxicological data for **4-Cyclohexylphenol** is limited, particularly in terms of quantitative in vivo studies. The information suggests a potential for skin and eye irritation. While data on genotoxicity, reproductive toxicity, and endocrine disruption for **4-Cyclohexylphenol** itself is lacking, studies on structurally related compounds and the general understanding of phenolic compounds indicate that these are important endpoints to consider. Further research is required to fully characterize the toxicological profile of **4-Cyclohexylphenol**.

Cyclohexylphenol and to establish definitive no-observed-adverse-effect levels (NOAELs) and lowest-observed-adverse-effect levels (LOAELs) for human health risk assessment. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting future toxicological studies on this compound.

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